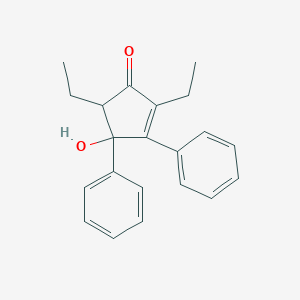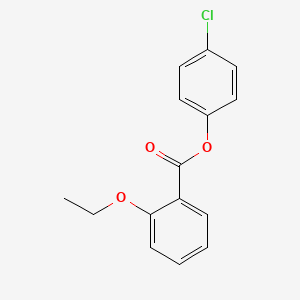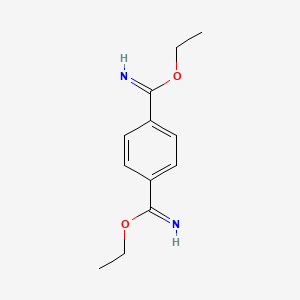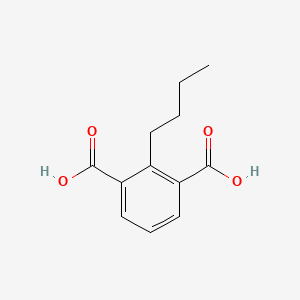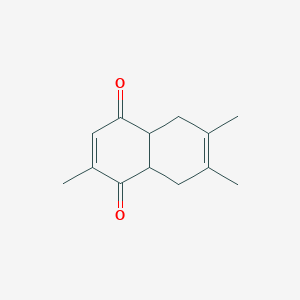
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of three methyl groups and a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms.
Substitution: This reaction can replace one or more hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Researchers explore its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context of its application, such as its role in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-2,4a-Methanonaphthalen-8(5H)-one: Shares a similar naphthalene core but differs in the substitution pattern and functional groups.
1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol: Another naphthalene derivative with different substituents and functional groups.
Uniqueness
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione stands out due to its specific substitution pattern and the presence of a tetrahydronaphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
2670-22-6 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2,6,7-trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-7-4-10-11(5-8(7)2)13(15)9(3)6-12(10)14/h6,10-11H,4-5H2,1-3H3 |
Clé InChI |
FYIJJHXNMNAKIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2C(C1)C(=O)C=C(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


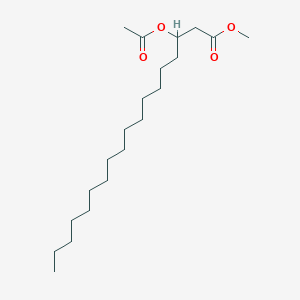

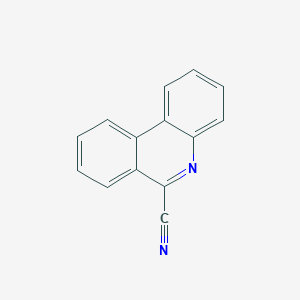
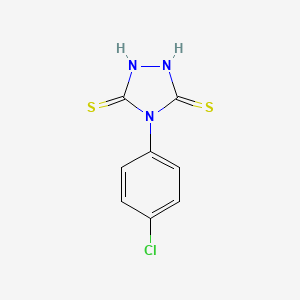

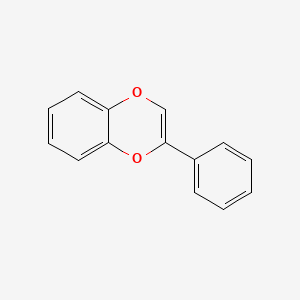
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
